molecular formula C19H22N2O3 B2734963 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1902947-36-7

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2734963
CAS RN: 1902947-36-7
M. Wt: 326.396
InChI Key: FJRQEOAVMYKQLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis Techniques

Innovative synthesis methods for related compounds have been reported, emphasizing high-yield and efficient processes. For instance, Bobeldijk et al. (1990) detailed a straightforward method for synthesizing precursors to radiopharmaceuticals starting from basic chemical structures similar to the compound . This approach is pivotal for the preparation of diagnostic and therapeutic agents, signifying the compound's potential in medical applications (Bobeldijk et al., 1990).

Material Science Applications

Polymer science benefits significantly from derivatives of such compounds. For example, Takeichi et al. (2005) investigated the performance improvement of polybenzoxazine by alloying with polyimide, a study relevant to enhancing material properties through the incorporation of benzoxazine derivatives. This research underscores the compound's utility in developing advanced materials with improved thermal and mechanical properties (Takeichi et al., 2005).

Pharmaceutical Research

Although you requested excluding drug use and dosage information, it's worth noting the broader context in which similar compounds are investigated for their biological activities. Research into benzamide derivatives often explores their potential as therapeutic agents, albeit specifics on this compound's direct applications in drug development were not found in the search.

Chemical Properties and Reactions

Understanding the chemical behavior of such compounds under various conditions is crucial for their application in synthesis and material development. Studies like that of Mistryukov (1965) delve into the reactions and configurations of isomeric structures, providing insight into the chemical versatility and reactivity of benzamide derivatives. Such foundational knowledge aids in the design of new chemical entities and materials (Mistryukov, 1965).

Antimicrobial and Antioxidant Activities

Compounds derived from endophytic bacteria, such as a new benzamide reported by Yang et al. (2015), have shown antimicrobial and antioxidant activities. Although the specific compound differs, this highlights the broader potential for benzamide derivatives in biologically active applications, suggesting areas for further exploration in the context of "N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide" (Yang et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems is studied. This could involve its interaction with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, environmental impact, and precautions needed when handling it .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-19(14-3-6-16(7-4-14)21-9-1-2-10-21)20-15-5-8-17-18(13-15)24-12-11-23-17/h1-4,6-7,9-10,15,17-18H,5,8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRQEOAVMYKQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=C(C=C3)N4C=CC=C4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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